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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in-vitro characterization of PFI-6, a

potent and selective chemical probe for the YEATS domains of MLLT1 (ENL/YEATS1) and

MLLT3 (AF9/YEATS3).[1][2][3] PFI-6 serves as a valuable tool for investigating the biological

roles of these epigenetic reader domains in health and disease.[1] The following protocols

describe key in-vitro binding assays to determine the affinity, kinetics, and thermodynamics of

the PFI-6 interaction with its target proteins.

PFI-6: A Selective MLLT1/3 YEATS Domain Inhibitor
PFI-6 is a small molecule inhibitor that targets the YEATS domain of MLLT1 and MLLT3, which

are involved in reading acetylated lysine marks on histones.[4][5] It demonstrates high

selectivity for MLLT1/3 over other human YEATS domain-containing proteins like YEATS2 and

YEATS4.[2][6] A structurally similar but inactive compound, PFI-6N, is available as a negative

control for experiments.[4]

Quantitative Data Summary
The binding affinity and inhibitory activity of PFI-6 against MLLT1 and MLLT3 have been

characterized using various in-vitro and cellular assays. The key quantitative data are

summarized in the table below.
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Target Assay Type Value Reference

MLLT1 HTRF IC50 140 nM [1][2][4][6][7]

MLLT3 HTRF IC50 160 nM [1][2][4][6]

MLLT1 BLI Kd 110 nM [4]

MLLT3 BLI Kd 110 nM [4]

MLLT1 ITC Kd 82 nM [4][7]

MLLT3 ITC Kd 76 nM [4][6]

MLLT3 (in-cell) NanoBRET IC50 760 nM [4][8]

YEATS2 HTRF IC50 >40 µM [4]

YEATS4 HTRF IC50 >40 µM [4]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental

workflow for characterizing PFI-6.
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PFI-6 inhibits MLLT1/3 recognition of acetylated histones.
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Experimental Workflow
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General workflow for PFI-6 in-vitro characterization.

Experimental Protocols
Detailed methodologies for key in-vitro binding assays are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay
This assay is used to determine the IC50 value of PFI-6 by measuring the displacement of a

fluorescently labeled tracer from the MLLT1/3 YEATS domain. HTRF combines Fluorescence

Resonance Energy Transfer (FRET) with time-resolved detection, providing a robust and

sensitive high-throughput screening method.[7][9][10]

Materials:

Recombinant human MLLT1 or MLLT3 YEATS domain (His-tagged)

Fluorescently labeled tracer (e.g., biotinylated acetylated histone peptide)

Europium cryptate-labeled anti-His antibody (Donor)

Streptavidin-XL665 (Acceptor)

PFI-6 and PFI-6N (negative control)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
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384-well low-volume plates

HTRF-compatible plate reader

Protocol:

Prepare a serial dilution of PFI-6 and PFI-6N in DMSO, and then dilute in assay buffer. The

final DMSO concentration in the assay should be kept below 1%.

In a 384-well plate, add 2 µL of the diluted PFI-6, PFI-6N, or DMSO control.

Prepare a mix of the MLLT1/3 YEATS domain protein and the biotinylated histone peptide

tracer in assay buffer. Add 4 µL of this mix to each well.

Prepare a mix of the Europium cryptate-labeled anti-His antibody and Streptavidin-XL665 in

assay buffer. Add 4 µL of this detection mix to each well.

Incubate the plate at room temperature for 1-4 hours, protected from light.

Read the plate on an HTRF-compatible reader, with excitation at 320 nm and emission at

620 nm (for the donor) and 665 nm (for the acceptor).

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the

inhibitor concentration to determine the IC50 value.

Biolayer Interferometry (BLI) Assay
BLI is a label-free technique used to measure the kinetics of binding, including association

(kon) and dissociation (koff) rates, to determine the equilibrium dissociation constant (Kd).[1]

[11] The assay involves immobilizing the protein on a biosensor and measuring changes in the

interference pattern of light upon binding of the small molecule.[11]

Materials:

Recombinant human MLLT1 or MLLT3 YEATS domain (biotinylated or His-tagged)

Streptavidin (SA) or Ni-NTA biosensors
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PFI-6 and PFI-6N

Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

96-well black plates

BLI instrument (e.g., Octet)

Protocol:

Hydrate the biosensors in kinetics buffer for at least 10 minutes.

Immobilize the biotinylated or His-tagged MLLT1/3 YEATS domain onto the surface of the SA

or Ni-NTA biosensors, respectively.

Establish a stable baseline by dipping the biosensors into wells containing kinetics buffer.

Prepare a serial dilution of PFI-6 and PFI-6N in kinetics buffer.

Measure the association of PFI-6 to the immobilized protein by dipping the biosensors into

wells containing different concentrations of the compound.

Measure the dissociation by moving the biosensors back to wells containing only kinetics

buffer.

Analyze the resulting sensorgrams using the instrument's software to determine kon, koff,

and calculate the Kd (koff/kon).

Isothermal Titration Calorimetry (ITC) Assay
ITC is a thermodynamic technique that directly measures the heat released or absorbed during

a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and

enthalpy (ΔH) and entropy (ΔS) of the interaction.[6][12]

Materials:

Recombinant human MLLT1 or MLLT3 YEATS domain

PFI-6
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ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). It is critical that the protein and

compound are in identical, degassed buffer to minimize heats of dilution.[6]

Isothermal Titration Calorimeter

Protocol:

Prepare the MLLT1/3 YEATS domain solution at a concentration of approximately 5-50 µM in

the sample cell.

Prepare the PFI-6 solution at a concentration 10-20 fold higher than the protein

concentration in the injection syringe.

Perform a series of injections (typically 1-2 µL each) of the PFI-6 solution into the sample cell

containing the protein solution at a constant temperature (e.g., 25°C).

Measure the heat change after each injection.

As a control, perform a separate titration of PFI-6 into the buffer alone to determine the heat

of dilution.

Subtract the heat of dilution from the binding data and fit the integrated heats of injection to a

suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Cellular Target Engagement
To confirm that PFI-6 engages its target in a cellular context, assays such as NanoBRET and

Fluorescence Recovery After Photobleaching (FRAP) can be employed.[4][8]

NanoBRET™ Target Engagement Assay
This assay measures the binding of PFI-6 to MLLT3 in living cells. It utilizes Bioluminescence

Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused MLLT3 and a

fluorescent tracer.[2][8]

Principle:
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HEK293 cells are transiently transfected with a vector expressing MLLT3 fused to NanoLuc®

luciferase.

A cell-permeable fluorescent tracer that binds to the MLLT3 YEATS domain is added to the

cells.

In the absence of a competitor, the tracer binds to the NanoLuc®-MLLT3 fusion, bringing the

energy donor (NanoLuc®) and acceptor (tracer) in close proximity, resulting in a BRET

signal.

Addition of PFI-6 competes with the tracer for binding to MLLT3, leading to a dose-

dependent decrease in the BRET signal.

A detailed protocol for the NanoBRET™ assay can be found in the manufacturer's instructions

(Promega).[8]

Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the

in-vitro characterization of PFI-6 as a selective inhibitor of the MLLT1/3 YEATS domains. By

utilizing a combination of biophysical and biochemical assays, researchers can robustly

validate its potency, selectivity, and mechanism of action, paving the way for its use in

elucidating the biological functions of MLLT1 and MLLT3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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